

# Inter-Laboratory Comparison of Disperse Violet 93 Analysis: A Comparative Guide

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Compound of Interest		
Compound Name:	Disperse violet 93	
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This guide provides an objective comparison of analytical performance for the quantification of **Disperse Violet 93** from a simulated inter-laboratory study. The data and protocols presented are compiled from established methodologies for the analysis of disperse dyes in various matrices. This document is intended for researchers, scientists, and drug development professionals to provide insights into the expected variability and performance of current analytical methods.

## **Quantitative Data Summary**

The following table summarizes the performance data from a hypothetical inter-laboratory comparison involving five laboratories. The data reflects typical analytical figures of merit for the analysis of **Disperse Violet 93** using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).



Parameter	Laboratory 1	Laboratory 2	Laboratory 3	Laboratory 4	Laboratory 5
Limit of Detection (LOD) (ng/mL)	0.08	0.10	0.06	0.12	0.09
Limit of Quantification (LOQ) (ng/mL)	0.24	0.30	0.18	0.36	0.27
Linear Range (ng/mL)	0.5 - 100	1 - 100	0.5 - 120	1 - 150	0.8 - 100
Recovery (%)	95.2	92.8	98.1	91.5	96.3
Precision (%RSD, n=6)	3.5	4.1	2.9	4.8	3.8

# **Experimental Workflow**

The diagram below illustrates a standard workflow for the quantitative analysis of **Disperse Violet 93** in textile samples, from sample preparation to data analysis.



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Caption: Experimental workflow for **Disperse Violet 93** analysis.

# **Experimental Protocols**

The following protocols provide a detailed methodology for the key experiments involved in the analysis of **Disperse Violet 93**.



- 1. Sample Preparation (Textile Matrix)
- Objective: To extract Disperse Violet 93 from the textile matrix.
- Procedure:
  - Weigh 1.0 g of the homogenized textile sample into a 50 mL conical tube.
  - Add 20 mL of methanol to the tube.
  - Place the tube in an ultrasonic bath and sonicate at 50 °C for 30 minutes.
  - After extraction, centrifuge the sample at 10,000 rpm for 10 minutes to pellet any solid material.[1]
  - Filter the supernatant through a 0.22 μm PTFE syringe filter into an autosampler vial.[1]
  - The extract is now ready for LC-MS/MS analysis.
- 2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
- Objective: To separate and quantify **Disperse Violet 93**.
- Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.
- Chromatographic Conditions:
  - Column: A C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.7 μm) is typically used.
  - Mobile Phase A: Water with 0.1% formic acid.
  - Mobile Phase B: Methanol with 0.1% formic acid.
  - Gradient Elution: A typical gradient starts with a higher proportion of aqueous phase and ramps up to a higher proportion of organic phase to elute the analyte.
  - Flow Rate: 0.3 mL/min.



- Injection Volume: 5 μL.
- Mass Spectrometry Conditions:
  - Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
  - Analysis Mode: Multiple Reaction Monitoring (MRM) is used for quantification to ensure high selectivity and sensitivity.[2]
  - MRM Transitions: Specific precursor-to-product ion transitions for **Disperse Violet 93** would be monitored. For the parent compound (C18H19BrN6O5, MW: 479.3 g/mol),
     appropriate transitions would be determined by direct infusion and optimization.[3]
- 3. Quality Control and Calibration
- Calibration: A calibration curve is constructed using a series of standard solutions of
   Disperse Violet 93 of known concentrations. The linearity of the response is assessed, and
   a regression analysis is performed.
- Quality Control Samples: Quality control (QC) samples at low, medium, and high
  concentrations are prepared and analyzed with each batch of samples to ensure the
  accuracy and precision of the method.
- Method Validation: The analytical method should be validated according to international guidelines to determine parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, precision, and recovery.

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### References

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